Geranylaminopurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

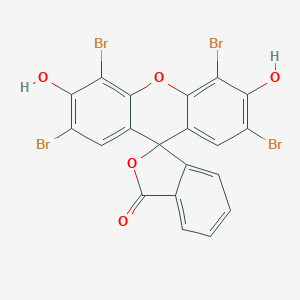

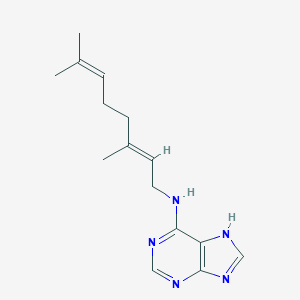

Geranylaminopurine (GA) is a plant growth regulator that belongs to the cytokinin family. It is a synthetic compound that has been extensively studied for its potential applications in agriculture, horticulture, and plant biotechnology. GA has been shown to promote cell division, delay senescence, and enhance plant growth and development. In

Mécanisme D'action

Geranylaminopurine acts as a cytokinin by binding to the cytokinin receptor and activating a signal transduction pathway. This pathway leads to the activation of genes involved in cell division and growth. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. The exact mechanism of action of Geranylaminopurine is still not fully understood, but it is clear that it plays an important role in plant growth and development.

Effets Biochimiques Et Physiologiques

Geranylaminopurine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and differentiation, delays senescence, and enhances photosynthesis. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. In addition, Geranylaminopurine has been shown to increase the levels of cytokinins and other growth regulators in plants.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using Geranylaminopurine in lab experiments is its stability and ease of synthesis. Geranylaminopurine is also relatively inexpensive compared to other plant growth regulators. However, one limitation of using Geranylaminopurine is that it can be difficult to determine the optimal concentration for a given experiment. In addition, Geranylaminopurine can have different effects on different plant species, which can make it challenging to generalize results.

Orientations Futures

There are many potential future directions for research on Geranylaminopurine. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the identification of new target genes and signaling pathways that are regulated by Geranylaminopurine. In addition, there is a need for more studies on the effects of Geranylaminopurine on different plant species and under different environmental conditions. Finally, there is a need for more research on the potential applications of Geranylaminopurine in biotechnology and agriculture.

Méthodes De Synthèse

Geranylaminopurine can be synthesized by reacting geraniol with aminopurine in the presence of a catalyst. This reaction results in the formation of Geranylaminopurine as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography. Geranylaminopurine is stable at room temperature and can be stored for long periods of time without degradation.

Applications De Recherche Scientifique

Geranylaminopurine has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote cell division, delay senescence, and enhance plant growth and development. Geranylaminopurine has also been shown to increase the yield and quality of crops such as tomatoes, rice, and cotton. In addition, Geranylaminopurine has been used to induce somatic embryogenesis in a variety of plant species, which has important implications for plant regeneration and genetic transformation.

Propriétés

Numéro CAS |

14714-89-7 |

|---|---|

Nom du produit |

Geranylaminopurine |

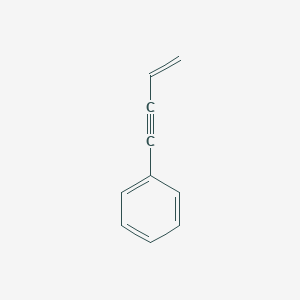

Formule moléculaire |

C15H21N5 |

Poids moléculaire |

271.36 g/mol |

Nom IUPAC |

N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |

InChI |

InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |

Clé InChI |

IWEPCTONZDTXAT-KPKJPENVSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |

SMILES |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

SMILES canonique |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

Autres numéros CAS |

14714-89-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.